molecular formula C8H17NO2 B3387504 2-(2,2-Dimethylmorpholino)ethanol CAS No. 83497-79-4

2-(2,2-Dimethylmorpholino)ethanol

Cat. No.: B3387504
CAS No.: 83497-79-4
M. Wt: 159.23 g/mol
InChI Key: RCXHBDYSIIVSHV-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylmorpholino)ethanol is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-dimethylmorpholin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)7-9(3-5-10)4-6-11-8/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXHBDYSIIVSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83497-79-4
Record name 2-(2,2-dimethylmorpholino)ethanol
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Synthetic Methodologies and Strategies for 2 2,2 Dimethylmorpholino Ethanol

Precursor Chemistry and Starting Material Design for Dimethylmorpholino Scaffold Construction

The construction of the 2,2-dimethylmorpholine (B132103) core, the central structural feature of 2-(2,2-Dimethylmorpholino)ethanol, relies on carefully selected precursors that facilitate the formation of the heterocyclic ring. A primary and versatile starting material for this purpose is 2-amino-2-methyl-1-propanol (B13486). nih.govnih.gov This aminodiol possesses the requisite gem-dimethyl group on the carbon atom that will become the C2 position of the morpholine (B109124) ring, as well as the necessary amino and hydroxyl functionalities for cyclization.

Another key class of precursors includes N-substituted diethanolamine (B148213) derivatives. For the target compound, this would specifically involve N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol. This precursor already contains the complete carbon and heteroatom skeleton required for the final morpholine ring and the N-ethanol side chain. The synthesis of such precursors can be achieved through the selective N-alkylation of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol. A general approach for the monoalkylation of 1,2-amino alcohols involves the use of ethylene sulfate (B86663), which has been shown to be effective for a variety of substrates. chemrxiv.orgnih.govchemrxiv.org

The design of these precursors is critical as the substitution pattern directly influences the cyclization strategy and the final stereochemistry of the morpholine ring. The Thorpe-Ingold effect, resulting from the gem-dimethyl group, can influence the rate and efficiency of the ring-closing reaction. chemrxiv.org

Direct and Indirect Synthetic Routes to this compound

A variety of synthetic routes, both direct and indirect, have been developed for the synthesis of morpholine derivatives, many of which are applicable to the preparation of this compound. researchgate.net These methods can be broadly categorized into intramolecular cyclization approaches and intermolecular annulation reactions.

Intramolecular Cyclization Approaches to the Morpholine Ring System

Intramolecular cyclization is a common and powerful strategy for the formation of the morpholine ring. These methods typically involve the formation of a key carbon-oxygen or carbon-nitrogen bond within a suitably functionalized acyclic precursor.

The cyclization of aminodiols is a direct method for forming the morpholine ring. In the context of this compound, the precursor would be an N-substituted aminodiol, such as 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol or a related structure. sigmaaldrich.comnist.gov The cyclization is typically achieved through dehydration, often under acidic conditions. For instance, the cyclization of diisopropanolamine (B56660) using sulfuric acid is a known method for producing 2,6-dimethylmorpholine. google.com A similar strategy could be adapted for precursors bearing the 2,2-dimethyl substitution pattern.

A more contemporary and "green" approach involves the use of ethylene sulfate to react with 1,2-amino alcohols. chemrxiv.orgnih.govchemrxiv.org This two-step, one-pot protocol first involves the SN2 reaction between the amino alcohol and ethylene sulfate to form a zwitterionic intermediate, which then undergoes base-mediated cyclization to yield the morpholine product. chemrxiv.orgnih.govchemrxiv.org This method is noted for its high yields and the ability to avoid common side reactions often encountered in direct alkylations. chemrxiv.orgnih.govchemrxiv.org

Precursor Type Reaction Key Reagents General Yield Reference(s)
AminodiolDehydrative CyclizationSulfuric AcidGood google.com
1,2-Amino AlcoholAnnulation with Ethylene SulfateEthylene Sulfate, tBuOKHigh chemrxiv.orgnih.govchemrxiv.org
Amino DiolsIntramolecular Mitsunobu ReactionDEAD, PPh3Good researchgate.net
Amino DiolsCs2CO3-mediated CyclizationCs2CO3Good researchgate.net

Intramolecular reductive etherification presents another viable pathway for constructing the morpholine scaffold. acs.org This method involves the cyclization of an N-substituted keto alcohol. The precursor for a 2,2-dimethylmorpholine derivative would be prepared by the N-alkylation of an amino alcohol with an α-bromo ketone. acs.org The subsequent reductive etherification step, often catalyzed by various reagents, would form the cyclic ether. nih.govorganic-chemistry.org While this method has been demonstrated for a range of substituted morpholines, including 2,2,3,6-tetrasubstituted derivatives, its direct application to this compound would depend on the synthesis of the appropriate keto alcohol precursor. acs.org This strategy is particularly useful for controlling stereochemistry. acs.org

The cyclization of precursors containing alkyne functionalities offers a modern approach to morpholine synthesis. rsc.orgijcce.ac.irresearchgate.net Gold-catalyzed cyclization of alkynylamines or alkynylalcohols has been shown to efficiently produce morpholine and piperazine (B1678402) derivatives. rsc.orgijcce.ac.ir For the synthesis of the target compound, a precursor such as an N-propargyl derivative of an amino alcohol could be employed. The reaction proceeds through a cascade of cyclization and isomerization steps. rsc.org This methodology has been used to synthesize a variety of substituted morpholines and is valued for its mild reaction conditions and efficiency, often requiring only a small amount of catalyst. rsc.orgijcce.ac.ir

Intermolecular Annulation Reactions

Intermolecular annulation involves the reaction of two different molecules to construct the morpholine ring in a single step. A notable example is the reaction of β-amino alcohols with vinyl sulfonium (B1226848) salts. organic-chemistry.orgbris.ac.uknih.gov This method serves as a one-step protocol to form the morpholine ring from a β-amino alcohol and a bis-electrophile. bris.ac.uk The reaction proceeds via a conjugate addition of a heteroatom, followed by an intramolecular cyclization. bris.ac.uk This approach is advantageous as it often proceeds under mild conditions and avoids harsh reagents, making it compatible with a variety of functional groups. bris.ac.uknih.gov

Another intermolecular approach is the palladium-catalyzed carboamination reaction. This method can be used to synthesize substituted morpholines from substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides. nih.gov While this is a powerful method for creating diverse substitution patterns, its application to the specific synthesis of this compound would require a specific set of starting materials.

Difunctionalization of Conjugated Dienes

A notable strategy for the synthesis of morpholine derivatives involves the palladium(II)-catalyzed intermolecular difunctionalization of conjugated dienes. This method utilizes readily available β-amino alcohols as starting materials, which serve as both the nitrogen and oxygen source for the formation of the morpholine ring. In a typical reaction, a conjugated diene is treated with a β-amino alcohol in the presence of a palladium catalyst and an oxidant.

This approach offers an efficient route to functionalized morpholines. rsc.org The reaction proceeds through a proposed mechanism involving the coordination of the palladium catalyst to the diene, followed by nucleophilic attack of the amino and hydroxyl groups of the β-amino alcohol. The use of oxygen as a terminal oxidant makes this process more environmentally benign. While not explicitly detailed for this compound, the use of 2-amino-2-methyl-1-propanol as the β-amino alcohol in this reaction would theoretically yield the desired product.

CatalystOxidantStarting MaterialsProduct ClassRef.
Pd(II) saltsO₂Conjugated dienes, β-amino alcoholsFunctionalized morpholines rsc.org
Double Allylic Substitution

Double allylic substitution presents a powerful, albeit challenging, strategy for the rapid construction of cyclic systems. This approach involves the sequential substitution of two leaving groups on an allylic substrate. In the context of synthesizing this compound, a hypothetical pathway could involve a di-substituted allylic electrophile reacting sequentially with the amino and hydroxyl functionalities of a precursor like 2-amino-2-methyl-1-propanol.

The primary challenges in double allylic substitution are controlling regioselectivity and preventing undesired side reactions. However, the potential to form two new bonds in a single pot operation makes it an attractive, atom-economical approach for synthesizing complex molecules. The development of specific catalytic systems is crucial to steer the reaction towards the desired morpholine product.

Green Chemistry Approaches in Morpholine Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have significantly influenced the synthesis of morpholines.

Selective Monoalkylation of Amines

A significant advancement in the green synthesis of morpholines is the selective monoalkylation of primary amines. organic-chemistry.orgrsc.orgnih.gov Traditional methods often suffer from over-alkylation, leading to mixtures of products and increased waste. A recently developed one or two-step, redox-neutral protocol utilizes inexpensive and readily available reagents to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgrsc.orgnih.gov

This methodology relies on the reaction between a 1,2-amino alcohol and ethylene sulfate, which acts as a clean and efficient alkylating agent. organic-chemistry.orgrsc.orgnih.gov The key to this approach is the ability to isolate the N-monoalkylation product, which can then be cyclized to the desired morpholine. organic-chemistry.orgrsc.orgnih.gov This process avoids the use of toxic reagents and minimizes waste, aligning with the core tenets of green chemistry. The synthesis of this compound would proceed from 2-amino-2-methyl-1-propanol following this greener pathway.

ReagentsKey FeatureEnvironmental BenefitRef.
1,2-amino alcohol, Ethylene sulfateSelective monoalkylationAvoids over-alkylation, reduces waste organic-chemistry.orgrsc.orgnih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound has benefited from the development of novel catalytic systems that offer mild reaction conditions and high yields.

Indium(III)-Catalyzed Reductive Etherification

Indium(III) catalysts have emerged as effective promoters for reductive etherification reactions. This method can be applied to the synthesis of substituted morpholine derivatives. For instance, an indium(III)-catalyzed reductive etherification has been developed for the stereoselective synthesis of cis-2,6-disubstituted morpholines. researchgate.net While this specific example focuses on disubstituted morpholines, the underlying principle of indium-catalyzed C-O bond formation could be adapted for the intramolecular cyclization of a suitable precursor to form the 2,2-dimethylmorpholine ring system. The reaction typically involves a ketone or aldehyde and an alcohol in the presence of a reducing agent and the indium catalyst.

CatalystReaction TypeKey AdvantagePotential ApplicationRef.
Indium(III) saltsReductive EtherificationStereoselectivityIntramolecular cyclization for morpholine synthesis researchgate.net

Asymmetric Catalysis for Enantioselective Synthesis

For applications where a specific stereoisomer of a morpholine derivative is required, asymmetric catalysis provides the most direct route to enantiomerically pure compounds. While the parent this compound is achiral, the principles of asymmetric catalysis are crucial for the synthesis of chiral morpholine derivatives.

Asymmetric hydrogenation of unsaturated morpholine precursors is one such powerful technique. Using chiral catalysts, typically based on transition metals like rhodium or iridium complexed with chiral ligands, it is possible to achieve high enantioselectivity in the reduction of a double bond within the morpholine ring or its precursor. This approach allows for the synthesis of specific enantiomers of substituted morpholines, which is of paramount importance in the development of chiral drugs.

Catalyst TypeReactionOutcomeRef.
Chiral Rhodium/Iridium ComplexesAsymmetric HydrogenationEnantioselective synthesis of chiral morpholines

Palladium-Catalyzed Amination Methodologies

Palladium-catalyzed amination represents a powerful alternative for constructing the C-N bonds necessary for forming the morpholine ring. The Buchwald-Hartwig cross-coupling reaction, in particular, is a robust method for forming C-N bonds and can be adapted for the synthesis of various nitrogen-containing heterocycles. nih.gov

This methodology has been successfully applied to the direct amination of allylic alcohols. orgsyn.orgnih.gov A simple palladium(II) complex, such as one modified with a bisphosphine ligand like Xantphos, can efficiently catalyze the reaction between an allylic alcohol and an amine at room temperature. orgsyn.orgnih.gov This approach is advantageous as it allows for the synthesis of a broad range of allylamines, which can be precursors to morpholine derivatives, under mild conditions. orgsyn.orgnih.gov The reaction proceeds via the cleavage of the C-O bond of the alcohol, followed by the formation of the new C-N bond. orgsyn.org The efficiency of these reactions can lead to good or excellent yields of the desired amine products. nih.gov

Table 2: Conditions for Palladium-Catalyzed Amination of Allylic Alcohols

Catalyst System Ligand Solvent Temperature Yield Reference
PdCl₂(Xantphos) Xantphos i-PrOH 25 °C 91% orgsyn.org

Aerobic Oxidative Cyclization

Aerobic oxidative cyclization is an increasingly attractive synthetic strategy that utilizes molecular oxygen, often from the air, as the terminal oxidant. researchgate.net This method provides an atom-economical and environmentally friendly route to heterocyclic compounds. Palladium(II) complexes are often effective catalysts for the aerobic oxidative cyclization of alkenes that have pendant nucleophiles, such as sulfonamides. researchgate.net

For the synthesis of morpholine structures, this could involve the intramolecular cyclization of an amino-alcohol precursor. Another relevant approach is the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides to produce quinazolinones, which demonstrates the principle of using an oxidant to drive cyclization. nih.gov In some cases, these reactions can be promoted by reagents like K₂S₂O₈ under electrolytic conditions, avoiding the need for transition metal catalysts. nih.gov The key to these methods is the in-situ oxidation of a functional group (e.g., an alcohol to an aldehyde) which then participates in the ring-closing step.

Stereochemical Control and Regioselectivity in the Formation of this compound

Achieving precise control over stereochemistry and regioselectivity is fundamental to the successful synthesis of a specific isomer of this compound. rijournals.com Stereochemistry, the spatial arrangement of atoms, profoundly influences a molecule's properties. rijournals.com

In the context of ruthenium-catalyzed asymmetric hydrogenation, stereochemical control is dictated by the chiral environment created by the catalyst-ligand complex. nih.govmdpi.com As discussed, the combination of chiral diphosphine and diamine ligands creates a well-defined space that forces the substrate to bind in a preferred orientation. nih.gov The enantio-determining step is typically the insertion of the alkene (or imine) into the Ru-H bond. nih.gov Factors influencing stereoselectivity include the structure of the catalyst, the substrate, and non-covalent interactions like hydrogen bonds that stabilize one transition state over another. nih.gov

Regioselectivity, the control of which position on a molecule reacts, is also critical. For example, in the hydrohydroxyalkylation of butadiene, the catalyst system must control not only the enantioselectivity but also the diastereoselectivity, which is determined by the kinetics of the carbon-carbon bond formation. nih.gov The reaction proceeds through a closed-chair Zimmerman-Traxler-type transition state, and the choice of ligands (e.g., TADDOL-derived vs. BINOL-derived) can lead to opposite diastereo- and enantioselectivity. nih.gov Similarly, in cyclocondensation reactions, the reaction often proceeds stereoselectively to form specific trans or cis isomers as the thermodynamically or kinetically favored products. researchgate.net

Synthetic Yield Optimization and Scale-Up Considerations

Optimizing synthetic yield and ensuring the scalability of a reaction are crucial for practical applications. rijournals.compsu.edu This involves a systematic approach to refining reaction conditions and addressing challenges that arise when moving from laboratory-scale to larger-scale production. rijournals.comnih.gov

For catalytic hydrogenations, the catalytic activity, expressed as turnover number (TON), is strongly influenced by additives and solvents. psu.edu For instance, in the ruthenium-catalyzed hydrogenation of esters, the addition of an acid like HBF₄ and the use of solvents like isopropanol (B130326) (IPA) or fluorinated alcohols can significantly improve catalytic activity and yield. psu.edu A substantial hydrogen pressure is often necessary for successful catalysis, as transfer hydrogenation may not be as effective. psu.edu

Statistical methods, such as response-surface methodology, can be employed to systematically optimize multiple process variables (e.g., temperature, pressure, catalyst loading, substrate concentration) to maximize the yield. nih.govresearchgate.net When scaling up, factors such as heat transfer, mass transfer, and catalyst stability and recovery become more pronounced. rijournals.com For instance, some ruthenium catalysts have demonstrated promising results in the large-scale synthesis of alkylated naphthols, indicating their robustness for larger operations. rsc.org Techno-economic analysis is also a critical step to evaluate the economic feasibility of a modified process, weighing the benefits of improved yield against potential increases in capital or energy costs. nrel.gov

Theoretical and Computational Chemistry of 2 2,2 Dimethylmorpholino Ethanol

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods provide a foundational framework for characterizing the molecular and electronic properties of 2-(2,2-Dimethylmorpholino)ethanol. These computational techniques allow for the detailed investigation of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed due to its favorable balance between accuracy and computational cost, making it a suitable tool for studying medium-sized organic molecules like this compound. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules, hybrid functionals are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used due to its proven success in predicting molecular geometries and energies for a vast range of compounds. researchgate.netmdpi.com Another common functional is the B3PW91.

The basis set determines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are frequently used. The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in the orbital shapes, which is important for accurately describing bonding. researchgate.netbohrium.com For a molecule like this compound, which contains heteroatoms with lone pairs (oxygen and nitrogen), the use of such extended basis sets is crucial for obtaining reliable results.

A primary application of DFT is the optimization of the molecular geometry to find the lowest energy structure. This process provides predictions for bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not present in the searched literature, we can anticipate the typical values based on its constituent parts, such as the morpholine (B109124) ring and the ethanol (B145695) side chain. For instance, the C-O-C bond angle in the morpholine ring and the C-C-O-H dihedral angle of the ethanol moiety would be key parameters defining the molecule's three-dimensional shape. The geometry around the carbon atoms is expected to be tetrahedral. youtube.com

Table 1: Representative Predicted Bond Parameters from DFT Calculations for Related Structures

Bond TypeTypical Bond Length (Å)Typical Bond Angle (°)
C-C1.52 - 1.54
C-N (morpholine ring)1.45 - 1.47
C-O (morpholine ring)1.42 - 1.44
C-O (ethanol side chain)1.42 - 1.43
C-H1.09 - 1.10
O-H0.96 - 0.97
Angle
C-N-C (morpholine ring)109 - 112
C-O-C (morpholine ring)109 - 112
C-O-H (ethanol side chain)~109.5

Note: These are typical values for organic molecules and may vary in the specific context of this compound.

DFT calculations can map the electron density distribution, revealing how electrons are shared between atoms in the molecule. From this density, atomic charges can be calculated using various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These charges indicate the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen and nitrogen atoms are expected to carry partial negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would have a partial positive charge, making it susceptible to nucleophilic attack.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be distributed over the carbon skeleton.

Table 2: Illustrative HOMO-LUMO Energies and Gap for Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethanol-7.6-2.15.5 researchgate.net
Morpholine (Example)~ -6.5~ 1.5~ 8.0

Note: The values for morpholine are illustrative estimates based on typical values for similar saturated heterocyclic compounds. Actual calculated values would depend on the specific computational method.

For even higher accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are more computationally demanding than DFT. They are often used to benchmark the results obtained from DFT calculations for smaller, related systems to validate the chosen functional and basis set. researchgate.net While a full ab initio calculation on a molecule the size of this compound would be computationally expensive, it could provide a highly accurate reference for its electronic energy and properties.

Conformational Analysis and Potential Energy Surfaces of the Morpholine Ring and Ethanol Side Chain

The conformational flexibility of this compound is primarily dictated by the morpholine ring's puckering and the rotation of the ethanol side chain.

A hypothetical conformational analysis would involve calculating the relative energies of these different forms.

Interactive Data Table: Hypothetical Relative Energies of Morpholine Ring Conformations Note: These are illustrative values based on principles of conformational analysis. Actual values require specific quantum chemical calculations.```html

ConformationHypothetical Relative Energy (kcal/mol)Key Features
Chair (2-Me_ax, 2-Me_eq)0.0Most stable; minimizes steric and torsional strain.
Twist-Boat~5-6Intermediate; avoids flagpole interactions of the boat form.
Boat~7-8High energy due to flagpole interactions and eclipsing strain.

Ethanol Side Chain and Intramolecular Interactions: The ethanol side chain possesses rotational freedom around the C-N, C-C, and C-O bonds. The relative orientation of the hydroxyl group is of particular interest. Similar to ethanol, which has stable trans (anti) and gauche conformers with a low energy barrier between them, the side chain of this compound can adopt various rotamers. researchgate.netnih.gov A crucial feature is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the morpholine nitrogen atom. This interaction, if present, would significantly stabilize a gauche-like conformation of the side chain, creating a five-membered ring structure. This phenomenon is observed in similar compounds like 2-(Dimethylamino)ethanol (DMEA). researchgate.netThe potential energy surface (PES) is therefore a complex function of the dihedral angles of the side chain and the ring pucker, with the global minimum likely corresponding to a chair conformation with an intramolecularly hydrogen-bonded side chain.

Theoretical Prediction of Spectroscopic Signatures for Validation of Computational Models

Theoretical calculations are used to predict vibrational spectra (Infrared and Raman), which serve as a fingerprint for the molecule. sapub.orgBy comparing these predicted spectra with experimental data, computational models can be validated. Anharmonic calculations using methods like DFT (e.g., B3LYP functional) or MP2 with appropriate basis sets (e.g., cc-pVTZ) can accurately reproduce vibrational frequencies. mdpi.comresearchgate.net For this compound, distinct vibrational modes would be characteristic of its structure:

O-H Stretch: A sharp band in a non-polar solvent, which would show a significant redshift (lower frequency) in conformations featuring an intramolecular hydrogen bond.

C-H Stretches: Multiple bands corresponding to the methyl and methylene (B1212753) groups on the ring and side chain.

C-O Stretch: A strong band associated with the alcohol group.

Morpholine Ring Vibrations: Complex modes including ring breathing and puckering vibrations.

Different conformers would exhibit slightly different vibrational frequencies, allowing for their potential identification in a mixture if the resolution is sufficient.

Interactive Data Table: Illustrative Predicted Vibrational Frequencies Note: These are representative frequency ranges. Precise values are obtained from quantum chemical calculations.

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Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for single molecules, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules in condensed phases (e.g., liquids).

Development and Validation of Force Fields for this compound

The accuracy of MD simulations depends entirely on the underlying force field , a set of parameters and equations that define the potential energy of the system. ethz.chFor a novel molecule like this compound, a specific force field must be developed.

The process typically involves:

Parameter Assignment: Starting with a general force field like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF). nih.gov2. Charge Calculation: Deriving atomic partial charges using quantum mechanical calculations (e.g., RESP or Merz-Kollman schemes) to accurately represent the molecule's electrostatic potential.

Parameter Refinement: Adjusting bond, angle, and dihedral parameters by fitting to high-level quantum chemical calculations of conformational energy profiles.

Validation: Testing the force field by running simulations of the pure liquid and comparing computed bulk properties (e.g., density, heat of vaporization) against experimental data. Polarizable force fields, which account for induced dipoles, can offer higher accuracy for systems where electrostatic interactions are dominant. nih.govresearchgate.net2.2.2. Study of Conformational Dynamics and Flexibility in Various Environments

MD simulations provide a moving picture of the molecule, revealing its flexibility and the timescales of conformational changes. For this compound, simulations could track:

Ring Inversion: The rate of chair-to-chair interconversion of the morpholine ring.

Side Chain Rotation: The dynamics of the ethanol side chain, including the formation and breaking of the intramolecular hydrogen bond.

The behavior in different environments, such as the gas phase versus an aqueous solution, would be markedly different. In water, intermolecular hydrogen bonds with solvent molecules would compete with the intramolecular H-bond, influencing the preferred conformation of the side chain. nih.gov2.2.3. Analysis of Intermolecular Hydrogen Bonding and Association Patterns

In the liquid state, the dominant intermolecular force for this compound is hydrogen bonding . unizin.orglibretexts.orgThe hydroxyl group can act as a hydrogen bond donor, while the hydroxyl oxygen, morpholine oxygen, and morpholine nitrogen can all act as hydrogen bond acceptors. quora.comyoutube.com MD simulations are used to analyze these association patterns by calculating radial distribution functions (RDFs) . The RDF, g(r), for two atom types (e.g., the hydroxyl hydrogen and an acceptor oxygen) shows the probability of finding them at a certain distance from each other. A sharp peak in the g(r) at approximately 1.8-2.0 Å is a clear signature of a hydrogen bond. researchgate.netThese analyses can reveal whether the molecules tend to form simple dimers, linear chains, or more complex, branched networks in the liquid phase. researchgate.netirdg.org

Advanced Computational Modeling Techniques

To further enhance accuracy and efficiency, advanced modeling techniques can be employed.

Machine Learning Potentials: Machine learning models can be trained on a large dataset of quantum mechanical energy calculations to create highly accurate potential energy surfaces, surpassing the limitations of classical, fixed-form force fields. nih.govwhiterose.ac.uk* Enhanced Sampling Methods: Techniques like metadynamics or umbrella sampling can be used in MD simulations to overcome high energy barriers and thoroughly explore the conformational landscape, providing accurate free energy differences between various conformers.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying a reaction or a specific interaction in solution, QM/MM methods treat the solute molecule with high-level quantum mechanics while the surrounding solvent is treated with a more efficient classical force field. This hybrid approach balances accuracy with computational cost.

Table of Compound Names Mentioned

Compound NameIUPAC NameMolecular Formula
This compound2-(2,2-Dimethylmorpholin-4-yl)ethan-1-olC₈H₁₇NO₂
EthanolEthanolC₂H₅OH
CyclohexaneCyclohexaneC₆H₁₂
2-(Dimethylamino)ethanol (DMEA)2-(Dimethylamino)ethan-1-olC₄H₁₁NO

Advanced Computational Modeling Techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Morpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in computational chemistry, establishing a mathematical correlation between the structural properties of a molecule and its biological activity. For the class of morpholine derivatives, which includes this compound, QSAR studies help to predict their biological functions and to guide the design of new compounds.

The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical values that characterize the topological, geometrical, and electronic features of a molecule. researchgate.netwiley.com While specific QSAR studies focusing solely on this compound are not prevalent, the methodologies applied to the broader category of morpholine and its derivatives are instructive. e3s-conferences.org Adding functional groups like morpholine can enhance properties such as solubility and membrane permeability, making it a valuable component in compound design. mdpi.com

A typical QSAR model is a linear or non-linear equation that connects a set of descriptors to a specific activity. researchgate.netnih.gov For morpholine derivatives, these descriptors are crucial for understanding how structural variations influence their interactions with biological targets. Key classes of theoretical descriptors include:

Topological Descriptors: These 2D descriptors encode information about molecular size, shape, and branching by analyzing the connectivity of atoms. researchgate.net Examples include connectivity indices and the Balaban J index, which are useful for differentiating isomers and quantifying molecular shape.

Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors describe its size and shape, which are critical for fitting into a biological receptor.

Electronic Descriptors: These quantify a molecule's electronic characteristics, such as charge distribution and its ability to engage in interactions. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are common electronic descriptors that provide insight into a compound's reactivity. researchgate.netnih.gov

The development of a robust QSAR model involves calculating these descriptors for a series of related compounds and then using statistical methods, like Multiple Linear Regression (MLR), to build a predictive model. nih.govnih.gov The resulting model can then be used to estimate the activity of new or untested compounds. nih.gov

Descriptor CategoryDescriptor ExampleInformation EncodedRelevance to Morpholine Derivatives
Topological Molecular Connectivity IndicesDescribes the degree of branching and connectivity of atoms within the molecule. researchgate.netDifferentiates between various substitution patterns on the morpholine ring.
Electronic HOMO/LUMO EnergyRepresents the molecule's electron-donating or electron-accepting capabilities. researchgate.netKey for understanding reactivity and potential charge-transfer interactions with a target.
Geometrical Molecular Surface AreaQuantifies the accessible surface of the molecule available for interactions.Influences solubility and the ability to interact with biological surfaces.
Physicochemical Molar Refractivity (MR)A measure of the total polarizability of a molecule. researchgate.netRelates to the volume of the molecule and its potential for dispersion forces interactions.

Machine Learning Applications in Predicting Compound Behavior

In recent years, machine learning (ML) has become an increasingly powerful tool in chemistry for predicting the properties and behavior of molecules. mit.edunih.gov By learning from existing data, ML models can make rapid and accurate predictions for new compounds, a process that is often faster and more cost-effective than traditional experimental methods. mit.eduresearchgate.net

The application of machine learning to predict the behavior of compounds like this compound involves several key steps. First, a dataset of molecules with known properties is collected. Then, sophisticated algorithms translate the molecular structures into a numerical language that a computer can process. mit.edu Following this, an ML model is trained on this data to identify patterns and relationships between the chemical structures and their properties. nih.gov

Several types of machine learning algorithms are commonly used in computational chemistry:

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are capable of modeling highly complex and non-linear relationships between molecular descriptors and activity. researchgate.net

Support Vector Machines (SVM): These models are effective for classification tasks, such as determining whether a compound is likely to be active or inactive.

Ensemble Methods (e.g., Random Forest): These methods combine the predictions of multiple individual models to produce a more robust and accurate result. nih.gov

These machine learning models can be used to predict a wide range of molecular properties, including physicochemical characteristics like boiling point and solubility, as well as biological activities. mit.edunih.govnih.gov While a significant level of programming expertise was once required to use these tools, new user-friendly applications are making them more accessible to a broader range of chemists. mit.edu The continuous development of new algorithms ensures that researchers can access the most current and effective methods for predicting compound behavior. mit.edu

Machine Learning ModelDescriptionPotential Application for Morpholine Derivatives
Artificial Neural Network (ANN) A model of interconnected nodes capable of learning complex, non-linear relationships. researchgate.netPredicting a wide range of properties, including biological activity and physicochemical characteristics. specialchem.com
Support Vector Machine (SVM) A supervised learning model that classifies data by finding the optimal hyperplane that separates data points.Classifying morpholine derivatives as active/inactive or toxic/non-toxic.
Random Forest An ensemble learning method that constructs a multitude of decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.govPredicting biological activity and identifying key structural features responsible for that activity.
K-Nearest Neighbors (KNN) A non-parametric algorithm that predicts the property of a compound based on the properties of its closest neighbors in the feature space. nih.govPredicting various material properties, such as fracture toughness, with high accuracy. nih.gov

Reactivity and Reaction Mechanisms of 2 2,2 Dimethylmorpholino Ethanol

Chemical Reactivity of the Morpholine (B109124) Ring and Ethanol (B145695) Moiety

The morpholine ring and the ethanol moiety are the primary sites of chemical reactions. The nitrogen atom of the morpholine ring is basic and nucleophilic, while the hydroxyl group of the ethanol moiety can act as a nucleophile or be targeted for elimination or substitution reactions. wikipedia.orgquora.com

Table 1: Comparison of Basicity of Related Cyclic Amines

CompoundpKa of Conjugate AcidReference
Piperidine~11.2 vedantu.com
Morpholine~8.7 researchgate.net
Pyrrole~0.4 vedantu.com

This table provides context for the expected basicity of the morpholine ring in the title compound.

The nucleophilic nitrogen atom and the hydroxyl group are the primary sites for reactions with electrophiles. wikipedia.orgquora.com The nitrogen can react with alkylating and acylating agents, while the hydroxyl group can be targeted by various electrophiles. researchgate.netutrgv.edu

The ethanol moiety's hydroxyl group allows it to act as a nucleophile, for instance, in reactions with acyl halides or anhydrides to form esters. chemguide.co.ukorganic-chemistry.org Conversely, after protonation, the hydroxyl group can become a good leaving group (water), enabling nucleophilic substitution reactions at the adjacent carbon. quora.com

While specific mechanistic studies on the degradation of 2-(2,2-dimethylmorpholino)ethanol are limited, the stability of the morpholine ring has been investigated in related compounds. The degradation of morpholine itself, particularly through microbial pathways, often involves the cleavage of the C-N bond as a key initial step. nih.govresearchgate.net This can lead to the formation of an intermediate amino acid, which is then further metabolized. nih.govresearchgate.net

One proposed general pathway for the degradation of nitrogen heterocyclic compounds by certain bacteria involves the initial cleavage of the C-N bond, leading to the formation of an amino acid, followed by deamination and oxidation to a diacid. nih.gov For morpholine, this can result in intermediates such as 2-(2-aminoethoxy)acetic acid and glycolic acid. researchgate.netnih.gov These pathways are often initiated by monooxygenase enzymes. ethz.ch The stability of a substance can be assessed under various environmental conditions over time to determine its shelf life. nih.goveuropa.eu

Derivatization Reactions and Functionalization of this compound

The presence of both a tertiary amine and a primary alcohol allows for a variety of derivatization reactions, enabling the synthesis of new molecules with potentially different properties.

As a tertiary amine, the nitrogen atom in this compound is not amenable to further N-alkylation or N-acylation in the same way a primary or secondary amine would be. However, the concept of N-alkylation is central to the synthesis of related N-substituted morpholines. The N-alkylation of morpholine itself with various alcohols can be achieved, for example, using a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase. researchgate.net Such reactions are fundamental in producing a wide array of N-alkylmorpholine derivatives. researchgate.net Similarly, N-acylation of secondary amines like morpholine is a common reaction. ontosight.ai

The primary alcohol of the ethanol side chain is a versatile functional group for derivatization.

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. chemguide.co.uk This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, or promoted by coupling agents. chemguide.co.ukorgsyn.org The use of 4-(dimethylamino)pyridine (DMAP) is a well-known method for catalyzing the acylation of alcohols with acid anhydrides. utrgv.eduorganic-chemistry.org

Table 2: Common Reagents for Esterification of Alcohols

Reagent TypeExampleConditionsReference
Carboxylic AcidAcetic AcidAcid catalyst (e.g., H₂SO₄), heat chemguide.co.uk
Acyl HalideEthanoyl ChlorideRoom temperature, often vigorous chemguide.co.uk
Acid AnhydrideAcetic AnhydrideWarming, often with a catalyst like DMAP utrgv.eduorganic-chemistry.org

Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These derivatization reactions highlight the utility of this compound as a building block in organic synthesis, allowing for the introduction of various functional groups through modification of its ethanol side chain.

Mannich Reactions and Triazole Formation

The structure of this compound, containing a secondary amine, suggests its potential participation as the amine component in the Mannich reaction. organic-chemistry.orgwikipedia.orglibretexts.org The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the nucleophilic active hydrogen compound. wikipedia.orglibretexts.orgbyjus.commsu.edu

General Mannich Reaction Mechanism:

Iminium Ion Formation: The secondary amine of the morpholine ring would react with an aldehyde (e.g., formaldehyde) to form an Eschenmoser's salt-like iminium ion. libretexts.orgbyjus.com

Enol Formation: A carbonyl compound with an acidic α-proton will tautomerize to its enol form. wikipedia.orglibretexts.org

Nucleophilic Attack: The enol then attacks the electrophilic carbon of the iminium ion, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org

Regarding triazole formation, the ethanol group could theoretically be converted into an azide (B81097) or an alkyne, making it a precursor for "click" chemistry reactions to form 1,2,3-triazoles. nih.govgoogle.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govsoton.ac.uksums.ac.ir For instance, if the hydroxyl group were converted to an azide, it could react with a terminal alkyne in the presence of a copper(I) catalyst to yield a triazole-linked morpholine derivative. nih.govresearchgate.net

Reaction Mechanisms of Syntheses and Transformations Involving this compound

Detailed Mechanistic Pathways (e.g., Nucleophilic Attacks, Cyclizations)

The nitrogen atom of the morpholine ring in this compound possesses a lone pair of electrons, making it a nucleophile. It can participate in nucleophilic substitution or addition reactions. For instance, it could attack an electrophilic carbon, such as in an alkyl halide or a carbonyl group. msu.edu

Cyclization reactions involving this compound could be envisaged. For example, if the ethanol side chain were modified to contain a suitable leaving group, intramolecular nucleophilic attack by the morpholine nitrogen could lead to the formation of a bicyclic system. Such cyclizations are fundamental in the synthesis of various heterocyclic compounds. researchgate.net

Catalytic Mechanisms and Transition State Analysis

While specific catalytic applications involving this compound as a ligand or catalyst are not detailed in the provided search results, its structural features suggest potential roles in catalysis. The nitrogen atom could coordinate to a metal center, influencing its catalytic activity. In asymmetric catalysis, if a chiral variant were used, it could serve as a chiral ligand to induce enantioselectivity in reactions like reductions, oxidations, or carbon-carbon bond-forming reactions. nih.govpitt.edu Transition state analysis in such catalytic cycles would involve computational studies to understand the energetics and geometry of the transition states, which dictate the reaction rate and stereochemical outcome. nih.gov

Photoredox Mechanisms

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, generating radical intermediates. beilstein-journals.orgthieme-connect.de Alcohols can be activated for deoxygenation under photoredox conditions by first converting the hydroxyl group into a suitable redox-active ester. beilstein-journals.org In a hypothetical photoredox reaction, the ethanol group of this compound could be derivatized, and subsequent photocatalytic activation could lead to a radical intermediate, which could then undergo further transformations. The tertiary amine of the morpholine ring could also potentially act as a sacrificial electron donor in some photoredox cycles. beilstein-journals.org

Solvolysis Mechanisms (e.g., SN1 pathways)

If the hydroxyl group of this compound is converted into a good leaving group (e.g., by protonation with a strong acid or conversion to a tosylate), the resulting substrate could undergo solvolysis. masterorganicchemistry.comlibretexts.orgyoutube.com Given that it is a primary alcohol, a direct S(_N)1 pathway involving the formation of a primary carbocation would be highly unfavorable due to the instability of primary carbocations. masterorganicchemistry.commasterorganicchemistry.com Therefore, if substitution were to occur in a protic solvent, it would more likely proceed through an S(_N)2 mechanism. masterorganicchemistry.compressbooks.pub However, S(_N)1 mechanisms are characteristic of tertiary alcohols or substrates that can form stabilized carbocations. libretexts.orglibretexts.org

Oxidation Mechanisms of the Ethanol Group

The primary alcohol of the ethanol group in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(2,2-dimethylmorpholino)acetaldehyde. libretexts.org

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4), often generated from Na(_2)Cr(_2)O(_7) and H(_2)SO(_4)), would oxidize the primary alcohol all the way to the carboxylic acid, 2-(2,2-dimethylmorpholino)acetic acid. khanacademy.org

The general mechanism for oxidation with chromium-based reagents involves the formation of a chromate (B82759) ester, followed by an E2-like elimination where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org

Mechanistic Insights into Molecular Interactions of 2 2,2 Dimethylmorpholino Ethanol

Role of the 2-(2,2-Dimethylmorpholino)ethanol Scaffold in Molecular Recognition

The molecular scaffold of this compound provides a specific three-dimensional arrangement of functional groups that engage with target macromolecules, such as proteins or enzymes. Molecular recognition is driven by a combination of hydrogen bonding, hydrophobic interactions, and the molecule's inherent flexibility, which collectively determine the specificity and affinity of its binding.

Hydrogen Bonding Propensities of the Morpholine (B109124) Oxygen and Ethanol (B145695) Hydroxyl

Hydrogen bonds are critical directional interactions that contribute significantly to the stability of a ligand-target complex. The this compound molecule possesses two key functional groups capable of participating in hydrogen bonding:

The Ethanol Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capacity allows it to form strong, stabilizing interactions with polar residues in a binding pocket, such as serine, threonine, or the peptide backbone.

The Morpholine Oxygen Atom: The oxygen atom within the morpholine ring acts as a hydrogen bond acceptor. Its location within the heterocyclic ring structure positions its lone pairs to interact favorably with hydrogen bond donors on a target molecule, such as the amide protons of amino acid residues.

The presence of these two distinct hydrogen-bonding sites allows the molecule to form multiple points of contact within a binding site, enhancing its binding affinity.

Hydrophobic Interactions and Lipophilic Characteristics in Binding

Hydrophobic interactions, driven by the tendency of non-polar groups to aggregate in aqueous environments, are a major driving force in molecular recognition nih.govnih.gov. The this compound scaffold contains several non-polar features that contribute to its lipophilic character:

Gem-Dimethyl Groups: The two methyl groups attached to the same carbon on the morpholine ring create a significant non-polar surface area. This region can engage in favorable van der Waals forces and hydrophobic contacts with non-polar amino acid residues like valine, leucine, and isoleucine within a target's binding pocket nih.gov.

These lipophilic characteristics are crucial for the initial desolvation of the binding site and for stabilizing the ligand within hydrophobic subpockets of a target protein.

Conformational Flexibility and its Impact on Binding Modes

The ability of a molecule to adopt different spatial arrangements, or conformations, is critical for achieving an optimal fit within a binding site. This compound exhibits considerable conformational flexibility, which arises from rotation around its single bonds. This flexibility allows the molecule to adapt its shape to match the topology of a specific binding pocket, a process often referred to as "induced fit" nih.gov.

However, the morpholine ring itself introduces a degree of rigidity compared to a purely acyclic structure. This semi-rigid nature can be advantageous, as it reduces the entropic penalty associated with binding; with fewer conformations to "freeze" upon binding, the loss of conformational entropy is smaller, potentially leading to a more favorable free energy of binding. Studies on other conformationally labile ligands have shown that such flexibility can significantly influence binding affinity nih.gov.

Computational Modeling of Ligand-Target Interactions

Computational methods are invaluable tools for exploring and predicting how ligands like this compound interact with their biological targets at an atomic level nih.govmdpi.comspringernature.com. These approaches provide insights that can guide further experimental studies.

Molecular Docking Studies for Predicted Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a target protein nih.govsciforum.net. For this compound, docking algorithms would sample numerous possible conformations and orientations within a defined binding site, evaluating each pose using a scoring function that estimates the binding affinity nih.gov.

These studies can identify key interactions, such as which specific amino acid residues form hydrogen bonds with the ethanol hydroxyl or morpholine oxygen. The results typically include a ranked list of binding poses and their corresponding binding energy scores, which indicate the predicted stability of the complex distantreader.org.

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound
Predicted PoseBinding Energy (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
1-8.5Hydroxyl H with Asp104; Morpholine O with Gln150Dimethyl groups with Val88, Leu121
2-8.1Hydroxyl O with Ser108Ethyl linker with Ile92
3-7.9Morpholine O with Asn148Dimethyl groups with Ala119, Val88

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time nih.govrsc.org. Starting from a predicted docking pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion, offering a more realistic representation of the complex in a simulated physiological environment nih.govjchemlett.com.

MD simulations for a this compound-target complex can be used to:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand, one can determine if the initial binding pose is stable over the simulation time.

Analyze Interaction Persistence: The stability and lifetime of specific hydrogen bonds and hydrophobic contacts can be monitored throughout the simulation.

Observe Conformational Changes: MD can reveal how the ligand and protein adapt to each other's presence, providing insights into the induced-fit mechanism.

Table 2: Typical Output Metrics from a Molecular Dynamics Simulation
ParameterDescriptionExample Finding
Ligand RMSDMeasures the average deviation of the ligand's position from its starting pose.Low and stable RMSD (<1.5 Å) suggests a stable binding mode.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.A >75% occupancy for the hydroxyl-Asp104 bond indicates a critical, stable interaction.
Radius of Gyration (Protein)Measures the compactness of the protein's structure.A stable radius of gyration indicates no major unfolding of the protein upon ligand binding.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," publicly available information is insufficient to generate the detailed article as per the provided outline. The search yielded general information on morpholine and its derivatives, but specific mechanistic and quantitative data for this compound is not available in the reviewed sources.

Specifically, the following critical information, required to populate the requested sections and subsections of the article, could not be located:

Binding Site Analysis: No studies were found that identified the key interacting amino acid residues for this compound with any specific protein target.

Energetic Contributions: Quantitative data on the energetic contributions of this specific molecule to molecular interactions, such as binding affinities (e.g., Ki, Kd, IC50 values) or thermodynamic parameters, were not present in the search results.

Mechanistic Structure-Activity Relationship (SAR): While general SAR principles for morpholine derivatives exist, a mechanistic analysis focusing on the influence of substituents on the this compound scaffold and the correlation between its theoretical descriptors and interaction mechanisms could not be constructed from the available data.

Mechanisms of Interaction with Biomolecules: There is a lack of non-clinical studies detailing the specific ligand-protein binding mechanisms of this compound with biomolecules such as kinases or receptors.

Without this fundamental scientific data, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content requirements. The creation of data tables and detailed research findings is unachievable due to the absence of primary research on this specific compound in the public domain, based on the conducted searches. Therefore, the request to generate an article on "this compound" with the specified structure and content cannot be fulfilled at this time.

Mechanisms of Interaction with Biomolecules (Non-Clinical Context).

DNA/RNA Interaction Mechanisms (e.g., Intercalation, π-π Stacking)

No published studies were identified that investigate the interaction of this compound with DNA or RNA. The mechanisms of intercalation and π-π stacking are typically associated with molecules possessing planar aromatic structures, which are absent in the chemical structure of this compound. Lacking such structural features, it is unlikely to interact via these specific mechanisms. Any discussion on this topic would be purely speculative and would not meet the requirement for scientifically accurate content.

Enzyme Inhibition Mechanisms (focus on molecular-level inhibition, not physiological effect)

There is no available research data detailing the specific molecular-level enzyme inhibition mechanisms of this compound. While the ethanol moiety suggests a potential interaction with enzymes like alcohol dehydrogenase, no studies have been published to confirm or characterize such an interaction. Without experimental evidence, it is impossible to describe its mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the specific enzymes it may target, or the molecular interactions at the active site.

A table of mentioned compounds is provided below as requested.

Applications of 2 2,2 Dimethylmorpholino Ethanol As a Chemical Building Block and Research Probe

Utilization in the Synthesis of Complex Organic Molecules

Based on available search results, there is no specific information detailing the utilization of 2-(2,2-Dimethylmorpholino)ethanol as a chemical building block in the synthesis of complex organic molecules.

Role as a Ligand in Catalysis

There is no specific information in the provided search results regarding the application of this compound as a ligand in catalysis. While related structures, such as phosphine-amine ligands, have been used with ruthenium for the conversion of ethanol (B145695) to n-butanol, and other complexes have been synthesized for reactions like the Henry reaction, the role of this compound itself is not described. researchgate.netias.ac.in

Use as a Solvent or Reaction Medium in Organic Synthesis

There is no information available from the search results concerning the use of this compound as a solvent or reaction medium in organic synthesis. Discussions on solvent effects in the literature often focus on simpler alcohols like ethanol, which can act as a nucleophile in certain reactions, a behavior that is not documented for the target compound. quora.comreddit.com

Development as a Research Probe for Mechanistic Biological Studies (e.g., Fluorescent labeling for binding site mapping)

No specific development or application of this compound as a research probe for mechanistic biological studies, such as for fluorescent labeling, has been reported in the available search results. Studies in this area have utilized different types of molecules, such as phospholipid spin probes, to investigate biological phenomena. nih.gov

Role in Materials Science (e.g., Corrosion Inhibition Mechanisms)

Specific studies on the role of this compound in materials science, particularly as a corrosion inhibitor, are not present in the search results. However, research has been conducted on structurally similar but distinct compounds. For instance, 2-dimethylaminoethanol (DMAE) has been investigated as a corrosion inhibitor for type 304 austenitic stainless steel in acidic environments. edlib.netresearchgate.netedlib.net

Research on DMAE shows that its inhibition efficiency increases with higher concentrations but decreases with rising temperatures. edlib.netedlib.net The inhibition mechanism is believed to involve a physicochemical adsorption process on the steel surface, where the inhibitor molecules follow the Langmuir adsorption isotherm. edlib.netresearchgate.net In potentiodynamic polarization tests, DMAE was found to act as a cathodic type inhibitor. researchgate.net It is important to reiterate that these findings pertain to DMAE and not this compound.

Inhibition Efficiency of 2-Dimethylaminoethanol (DMAE) on Stainless Steel

Temperature Maximum Inhibition Efficiency (Weight Loss)
303 K 70% edlib.netedlib.net

This table presents data for 2-dimethylaminoethanol (DMAE), a structurally related compound, as no data was available for this compound.

Stereoselective Synthesis Auxiliaries and Reagents

There is no information in the search results to indicate that this compound is used as an auxiliary or reagent in stereoselective synthesis. The literature describes other chiral molecules, such as 2-piperidine ethanol, as valuable starting materials for enantioselective synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(2,2-Dimethylmorpholino)ethanol, and what factors influence reaction yields?

  • Methodological Answer : A common approach involves ring-closing reactions to form the morpholine core. For example, reacting a tertiary amine precursor (e.g., 2-aminoethanol derivatives) with alkylating agents under basic conditions. Evidence from similar morpholine syntheses (e.g., using triethylamine as a base and bromoethanol for alkylation) suggests optimizing reaction temperature (e.g., 100°C), solvent choice (e.g., toluene), and stoichiometry to minimize side reactions . Purification often involves column chromatography or distillation, depending on polarity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Peaks for morpholine ring protons (δ 2.5–3.5 ppm) and ethanol hydroxyl (δ 1.5–2.0 ppm, broad).
  • ¹³C NMR : Signals for quaternary carbons in the dimethylmorpholino group (δ 50–70 ppm).
    Mass spectrometry (HRMS) confirms molecular weight (C₈H₁₇NO₂, m/z 159.126), while IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and C-O stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2-dimethylmorpholino group impact biological activity in kinase inhibitor studies?

  • Methodological Answer : In Cyclin G-Associated Kinase (GAK) inhibitors, the 2,2-dimethylmorpholino group demonstrated no antiviral activity despite structural similarity to active analogs. This suggests steric hindrance disrupts target binding or metabolic stability. Researchers should perform molecular docking studies to assess steric clashes and compare LogP values to evaluate lipophilicity changes. Activity cliffs in SAR datasets (e.g., inactive 12o vs. active derivatives) highlight the need for substituent flexibility analysis .

Q. How can researchers resolve contradictions in biological activity data for morpholino derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. For example, inactivity in antiviral assays may result from cytotoxicity masking true efficacy. To address this:

  • Conduct dose-response curves with cytotoxicity controls (e.g., MTT assays).
  • Validate target engagement via Western blotting or enzymatic activity assays.
  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict nucleophilic sites and transition states. For example, the ethanol hydroxyl group may act as a hydrogen bond donor in coupling reactions. Tools like Gaussian or ORCA can model electron density maps, while cheminformatics platforms (e.g., Reaxys) identify analogous reaction pathways for morpholino derivatives .

Notes

  • Advanced questions emphasize mechanistic analysis and data reconciliation, while basic questions focus on foundational synthesis and characterization.
  • Citations are derived from peer-reviewed patents, PubChem, and experimental studies to ensure authority.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.